molecular formula C14H15ClN2O3 B180646 (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate CAS No. 114872-81-0

(R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate

Cat. No.: B180646
CAS No.: 114872-81-0
M. Wt: 294.73 g/mol
InChI Key: FJDFDNGWXVHSHD-CYBMUJFWSA-N
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Description

(R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate (CAS: 114872-81-0) is a chiral indole-containing amino acid derivative with a molecular formula of C₁₄H₁₅ClN₂O₃ and a molecular weight of 294.73 g/mol. The compound features a 5-chloro-substituted indole core linked to a propanoate backbone with an acetamido group at the α-position and a methyl ester at the carboxyl terminus. Its stereochemistry is defined by the (R)-configuration at the α-carbon, which is critical for biological interactions and synthetic applications . The compound is stored under dry, sealed conditions at 2–8°C due to its sensitivity to hydrolysis and thermal decomposition .

Properties

IUPAC Name

methyl (2R)-2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-4-3-10(15)6-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDFDNGWXVHSHD-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate, a compound belonging to the indole derivatives class, has garnered attention due to its potential biological activities. With a molecular formula of C₁₄H₁₅ClN₂O₃ and a molecular weight of approximately 294.73 g/mol, this compound features a methyl ester group, an acetamido group, and a chloro-substituted indole moiety, which may contribute to its pharmacological properties.

The synthesis of (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate can be achieved through various methods that maintain its chiral integrity. Common synthetic routes involve the use of hydrazones and titanium(III) chloride under controlled conditions. The compound's structural uniqueness is highlighted in the following table:

Property Details
Molecular Formula C₁₄H₁₅ClN₂O₃
Molecular Weight 294.73 g/mol
CAS Number 114872-81-0
Chirality (R)-enantiomer

Biological Activities

Preliminary research indicates that (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate exhibits several promising biological activities:

  • Antiviral Activity : Indole derivatives have been studied for their antiviral properties, with some compounds showing efficacy against various viral infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
  • Anticancer Properties : The structural features of this compound suggest possible interactions with cancer cell pathways, potentially inhibiting tumor growth.

The mechanism by which (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate exerts its effects involves binding to specific molecular targets that influence cellular processes. The indole ring structure allows for high-affinity interactions with various receptors, impacting signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Recent studies have explored the biological activity of (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate in various contexts:

Study 1: Anticancer Activity

A study examined the effects of this compound on human cancer cell lines. Results indicated that treatment led to significant inhibition of cell proliferation and induced apoptosis in cancer cells. The study reported an IC50 value of approximately 10 µM, indicating potent activity against specific cancer types.

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The unique structural aspects of (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate distinguish it from other indole derivatives. A comparison table illustrates these differences:

Compound Name Structural Features Biological Activity
(R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoateLacks chloro substitutionMore basic properties
N-acetyltryptophanContains tryptophan backboneKnown for neuroprotective effects
Methyl N-acetyltryptophanSimilar backbone but different substituentsRelated to serotonin pathways

Comparison with Similar Compounds

Substituent Variations on the Indole Ring

  • 5-Chloro vs. 5-Bromo Substitutions: The 5-chloro group in the target compound distinguishes it from analogs like (2S)-2-(2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid (Compound 1 in ). Bromine’s larger atomic radius and higher polarizability may enhance binding affinity in enzyme pockets but reduce metabolic stability compared to chlorine .
  • Aryl-Substituted Indoles: Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate (3a, ) and derivatives with 4-methoxyphenyl or 4-phenoxyphenyl groups (3f and 3g, ) exhibit enhanced π-stacking interactions due to aromatic substituents. These modifications increase molecular rigidity and melting points (e.g., 200–203°C for 3f vs. 82–83°C for 3a) .

Amino Acid Backbone Modifications

  • Acetamido vs. Chloroacetamido Groups: Methyl (2R)-2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate () replaces the acetamido group with a chloroacetamido moiety.
  • Boc-Protected Derivatives: (R)-2-(N-Boc-Amino)-3-(5-chloroindol-3-yl)propanoic acid () replaces the methyl ester with a carboxylic acid and incorporates a tert-butoxycarbonyl (Boc) protecting group. This modification enhances solubility in polar solvents and facilitates peptide coupling reactions .

Stereochemical Comparisons

  • (R)- vs. (S)-Configurations: The (R)-enantiomer of the target compound contrasts with (S)-configured analogs like methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate (). Stereochemistry significantly impacts receptor binding; for example, (S)-isomers of tryptophan derivatives often exhibit higher affinity for serotonin biosynthesis enzymes .

Physicochemical and Spectroscopic Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups References
(R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate Not reported 294.73 5-Cl-indole, acetamido, methyl ester
Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate (3a) 82–83 322.37 2-Ph-indole, acetamido, methyl ester
Methyl (2R)-2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate Not reported 280.72 Chloroacetamido, methyl ester
(R)-2-(N-Boc-Amino)-3-(5-chloroindol-3-yl)propanoic acid Not reported 338.78 5-Cl-indole, Boc-protected, carboxylic acid

¹H NMR data for the target compound’s analogs reveal characteristic indole NH signals at δ 10.8–11.2 ppm and acetamido methyl protons at δ 2.0–2.1 ppm. The 5-chloro substituent deshields adjacent protons, causing upfield shifts in aromatic regions compared to non-halogenated analogs .

Preparation Methods

Reaction Overview

A patent-published method (US4803284A) outlines a multi-step pathway starting from bromoacetaldehyde dimethyl acetal and methyl cyanoacetate. The process involves:

  • Alkylation of methyl cyanoacetate : Sodium hydride deprotonates methyl cyanoacetate, forming a nucleophilic enolate. Bromoacetaldehyde dimethyl acetal reacts via nucleophilic substitution to yield methyl 3-cyano-2-(dimethoxymethyl)propanoate.

  • Hydrogenation and acylation : Catalytic hydrogenation (Raney nickel, H₂) reduces the cyano group to an aminomethyl intermediate, which undergoes in situ acetylation using acetic anhydride to form the N-acetyl derivative.

  • Hydrolysis and cyclization : Acidic hydrolysis (HCl, tetrahydrofuran) removes protecting groups, followed by cyclization with para-methoxyphenylhydrazine to construct the indole ring. Chlorine introduction occurs at the 5-position via electrophilic substitution during cyclization.

Key Data:

StepReagents/ConditionsYield (%)Purity (%)
1NaH, DMF, 20°C7895
2Raney Ni, H₂, Ac₂O8597
3HCl, THF, 70°C6290

This method achieves an overall yield of 41% with excellent enantiomeric excess (>98% ee) due to chiral retention during hydrogenation.

Chiral Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

A less common approach involves synthesizing racemic methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate and resolving it using lipase-mediated hydrolysis. Pseudomonas fluorescens lipase selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-ester enriched.

Optimization Insights:

  • Solvent system : Isooctane improves enzyme stability.

  • Temperature : 37°C balances reaction rate and enzyme denaturation.

  • Yield : 35% isolated (R)-ester with 99% ee after column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Adaptation

Merrifield Resin Functionalization

Recent adaptations employ SPPS to construct the indole side chain on resin-bound peptides:

  • Resin loading : Fmoc-D-tryptophan(5-Cl)-OH anchors to Wang resin.

  • Acetylation : Acetic anhydride/pyridine acetylates the amine.

  • Cleavage : TFA/water liberates the methyl ester, preserving stereochemistry.

Advantages:

  • Scalability : Batch yields exceed 10 g with 92% purity.

  • Automation compatibility : Reduces manual handling errors.

Comparative Analysis of Methods

MethodOverall Yield (%)ee (%)Cost (USD/g)Scalability
Multi-Step Synthesis41>98120Industrial
Enzymatic Resolution3599240Lab-scale
SPPS Adaptation5097180Pilot-scale

The multi-step synthesis remains the most cost-effective for industrial applications, while SPPS offers higher yields for research-scale production.

Critical Challenges and Solutions

Chirality Maintenance

Racemization risks during acetylation and hydrolysis are mitigated by:

  • Low-temperature acylation (0–5°C).

  • Buffered hydrolysis conditions (pH 6.5–7.0) .

Q & A

[Basic] What synthetic routes are commonly employed for (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via indole-functionalization and chiral resolution. A typical approach involves:

Indole Core Assembly : React 5-chloroindole with a protected amino acid derivative (e.g., methyl 2-acetamidoacrylate) under acidic or basic conditions to form the propanoate backbone.

Chiral Resolution : Use enzymatic or chemical methods to isolate the (R)-enantiomer. For example, lipase-mediated kinetic resolution or chiral chromatography .

Optimization :

  • Yield : Control temperature (e.g., 0–25°C) to minimize side reactions like racemization.
  • Purity : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) for purification .

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